molecular formula C10H6F2N4 B2369310 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1416344-53-0

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2369310
CAS RN: 1416344-53-0
M. Wt: 220.183
InChI Key: XXSHPRMFJVWQQC-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1416344-53-0 . It has a molecular weight of 220.18 and is typically in powder form .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : A one-pot, multicomponent synthesis protocol has been developed for derivatives of 5-amino-1H-pyrazole-4-carbonitrile using alumina–silica-supported MnO2 as a recyclable catalyst in water. This method yields 86-96% of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles (Poonam & Singh, 2019).

  • Synthesis of Novel Derivatives : Novel biologically potent 6-amino-1-(2,4-dinitrophenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives have been synthesized through a multicomponent reaction. These compounds demonstrate promising antibacterial and anti-tuberculosis activity (Vasava et al., 2019).

  • Advanced Synthesis Techniques : Microwave-assisted synthesis has been utilized for creating novel Schiff base scaffolds of pyrazole nuclei. This green synthetic method is efficient in producing compounds with various pharmacological activities (Karati et al., 2022).

Biological Applications and Properties

  • Antiviral Activity : Derivatives of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have shown promising antiviral activity against herpes simplex virus type-1 (HSV-1), providing potential for therapeutic applications (Rashad et al., 2009).

  • Inhibitory Properties : Studies on corrosion inhibition performance of pyranopyrazole derivatives, including those derived from 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile, have shown significant inhibition efficiency for mild steel in acidic solutions (Yadav et al., 2016).

  • Antimicrobial Activity : Schiff bases derived from 1,3-disubstituted pyrazole-4-carboxaldehydes and 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have exhibited excellent in vitro antimicrobial activity, suggesting potential for pharmaceutical development (Puthran et al., 2019).

Advanced Material Applications

  • Electronic and Spectral Properties : A study on the electronic properties of a fluoropyrazolecarbonitrile derivative revealed insights into active sites, stabilities, and biological activities. This research suggests potential applications in the development of advanced materials (Study on electronic properties, 2022).

  • Crystal Structure Analysis : The crystal and molecular structure of various 5-amino-1H-pyrazole-4-carbonitrile derivatives have been determined, providing valuable information for the development of new materials and compounds (Fathima et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is 2,2-dialkylglycine decarboxylase , a common bacterial target . This enzyme plays a crucial role in the metabolism of bacteria, making it an attractive target for antimicrobial agents.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting the function of a key enzyme, the compound prevents bacteria from carrying out essential metabolic processes. This leads to the death of the bacteria, providing an effective treatment for bacterial infections .

properties

IUPAC Name

5-amino-1-(3,4-difluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSHPRMFJVWQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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